2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)-

Chiral resolution Enantioselectivity Lipase catalysis

2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)- (CAS 1259882-26-2; HCl salt CAS 1432754-20-5) is a chiral, non-racemic α-methyl-substituted pyridylalkylamine bearing orthogonal bromo and chloro substituents at the 3- and 5-positions of the pyridine ring. This compound belongs to the class of halogenated 2-(1-aminoethyl)pyridines that serve as privileged chiral intermediates for constructing enantiomerically pure kinase inhibitors, fungicidal pyridinyl amides, and other bioactive molecules requiring defined stereochemistry at the benzylic amine center.

Molecular Formula C7H8BrClN2
Molecular Weight 235.51 g/mol
Cat. No. B12070057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)-
Molecular FormulaC7H8BrClN2
Molecular Weight235.51 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)Cl)Br)N
InChIInChI=1S/C7H8BrClN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1
InChIKeyAPDSIEIWWORMMP-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(alphaS)-3-Bromo-5-chloro-alpha-methyl-2-pyridinemethanamine: Chiral Pyridylalkylamine Building Block for Kinase-Targeted Drug Discovery and Agrochemical Synthesis


2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)- (CAS 1259882-26-2; HCl salt CAS 1432754-20-5) is a chiral, non-racemic α-methyl-substituted pyridylalkylamine bearing orthogonal bromo and chloro substituents at the 3- and 5-positions of the pyridine ring. This compound belongs to the class of halogenated 2-(1-aminoethyl)pyridines that serve as privileged chiral intermediates for constructing enantiomerically pure kinase inhibitors, fungicidal pyridinyl amides, and other bioactive molecules requiring defined stereochemistry at the benzylic amine center [1]. The (S)-configuration at the α-carbon, combined with the differential reactivity of aryl bromide versus aryl chloride, makes this compound strategically distinct from its racemate, its (R)-enantiomer, and des-halogen or symmetrically halogenated analogs in synthetic route design [2].

Why Racemic or Symmetrically Halogenated 2-Pyridylalkylamines Cannot Substitute for (alphaS)-3-Bromo-5-chloro-alpha-methyl-2-pyridinemethanamine


Substituting the (S)-enantiomer with the racemic mixture, the (R)-enantiomer, or the 3,5-dichloro analog introduces either stereochemical ambiguity or altered reactivity that propagates into downstream compound quality and synthetic efficiency. Enzymatic resolution studies on the closely related (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine system demonstrate that the enantioselectivity of lipase-catalyzed kinetic resolution is highly dependent on the nature of the 5-position halogen substituent, with the bromo-substituted analog achieving an enantiomeric ratio (E) of 27 and 94% ee, whereas the 3,5-dichloro analog exhibited significantly lower enantioselectivity under identical conditions [1]. Furthermore, the orthogonal reactivity of the aryl bromide (C-3) and aryl chloride (C-5) enables sequential chemoselective cross-coupling reactions that are impossible with symmetrically dihalogenated analogs, where both halogens compete for the same catalytic cycle [2]. These differences directly impact the synthetic accessibility, enantiopurity, and structural diversity of the final target molecules.

Quantitative Differential Evidence for (alphaS)-3-Bromo-5-chloro-alpha-methyl-2-pyridinemethanamine vs. Closest Analogs


Enantioselectivity Divergence: Bromo vs. Chloro vs. Difluoromethoxy at the Pyridine 5-Position in Lipase-Catalyzed Kinetic Resolution

In a direct comparative study, the enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine (compound 1a, the positional isomer of the target) by Candida antarctica lipase B (CALB) in ethyl acetate achieved an enantiomeric ratio E = 27 and produced the (S)-enantiomer with 94% enantiomeric excess at 55% conversion. In contrast, under identical conditions, (RS)-2-(1-aminoethyl)-3,5-dichloropyridine (1b) and (RS)-2-(1-aminoethyl)-3-chloro-5-(difluoromethoxy)pyridine (1c) each exhibited significantly lower enantioselectivity, with reaction rates for 1b approximately 2-fold faster and for 1c approximately 2-fold slower than 1a [1]. This demonstrates that the steric and electronic character of the 5-position substituent is a critical determinant of chiral recognition by CALB, and that bromine at the 5-position (analogous to the 3-bromo in the target compound) provides a uniquely favorable balance for enantioselective resolution compared to chlorine or difluoromethoxy.

Chiral resolution Enantioselectivity Lipase catalysis Pyridylalkylamines

Chemoselective Cross-Coupling Reactivity: Orthogonal Aryl Bromide vs. Aryl Chloride for Sequential Functionalization

The target compound possesses an aryl bromide at C-3 and an aryl chloride at C-5 of the pyridine ring. This orthogonal dihalogenation pattern enables sequential chemoselective Pd-catalyzed cross-coupling reactions exploiting the well-established reactivity order of aryl halides toward oxidative addition (Ar-Br >> Ar-Cl). In contrast, the 3,5-dichloro analog presents two electronically equivalent leaving groups that compete non-selectively, while the 3,5-dibromo analog offers no chemoselective differentiation. Patent WO2003080576A2 explicitly employs this principle: the 5-bromo substituent in the 5-bromo-3-chloro positional isomer is leveraged for initial functionalization (amide bond formation with 2,4-dichloronicotinoyl chloride), while the 3-chloro substituent remains available for subsequent diversification [1]. The target compound, with bromine at C-3 and chlorine at C-5, offers the complementary chemoselectivity profile, where the more reactive C-3 bromide can be addressed first under mild conditions (e.g., Suzuki coupling at room temperature with Pd(PPh₃)₄), leaving the C-5 chloride intact for a subsequent, higher-temperature coupling.

Chemoselective cross-coupling Suzuki coupling Sequential functionalization Building block differentiation

Chiral Purity Specifications: (S)-Enantiomer vs. Racemate and (R)-Enantiomer from Commercial Sources

Commercially, the (S)-enantiomer (CAS 1259882-26-2) is supplied at 98% chemical purity, whereas the racemic mixture (CAS 1270517-77-5) and the (R)-enantiomer are available at 95% purity from multiple vendors . The hydrochloride salt (CAS 1432754-20-5) is the preferred storage form due to the limited stability of the free base; the related halide-substituted pyridylamines 1a–c were documented as unstable as free amines for extended periods, necessitating storage and handling as hydrochloride salts with triethylamine liberation immediately prior to use [1]. The (S)-enantiomer from Leyan (catalog 1595825) carries an enantiomeric purity specification of 98%, confirmed by chiral HPLC . For the (1S)-1-(5-bromo-3-chloropyridin-2-yl)ethanamine positional isomer (PubChem CID 96928421), the computed XLogP3-AA is 1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration considerations in CNS-targeted programs [2].

Enantiomeric purity Chiral HPLC Procurement specification Stereochemical integrity

Validated Synthetic Route and Structural Confirmation in Patent Literature: 5-Bromo-3-chloro-alpha-methyl-2-pyridinemethanamine Hydrochloride

Patent WO2003080576A2 (DuPont/EIDP) describes a multi-step synthesis of 5-bromo-3-chloro-α-methyl-2-pyridinemethanamine hydrochloride, the positional isomer of the target compound, via: (A) chlorination of 5-bromo-2-pyridone to 5-bromo-3-chloro-2(1H)-pyridone, (B) treatment with PCl₅/POCl₃ to give 5-bromo-2,3-dichloropyridine, (C) alkylation with N-(diphenylmethylene)glycine ethyl ester followed by methyl iodide quench and acidic hydrolysis to afford the α-methyl amine hydrochloride (1.3 g yield), and (D) coupling with 2,4-dichloronicotinoyl chloride to produce the final fungicidal pyridinyl amide [1]. The product was confirmed by ¹H NMR (CDCl₃): δ 1.40 and 1.46 (dd, 3H, J = 7.0 Hz, diastereotopic α-methyl), 4.7 (m, 1H, α-CH), 8.48 (d, 1H, J = 1.8 Hz, pyridine-H), 8.79 (d, 1H, J = 1.9 Hz, pyridine-H), 8.6 (bs, 3H, NH₃⁺) [1]. The analogous des-bromo analog (3,5-dichloro-α-methyl-2-pyridinemethanamine) was also prepared using 2-bromo-3,5-dichloropyridine as starting material, demonstrating that the bromo substituent can be selectively displaced during the alkylation step when desired [1]. This validated synthetic route de-risks process development for the target (S)-enantiomer.

Patent synthesis Process chemistry Fungicide intermediate Structural confirmation

Recommended Procurement and Application Scenarios for (alphaS)-3-Bromo-5-chloro-alpha-methyl-2-pyridinemethanamine Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Kinase Inhibitors Requiring Defined (S)-Configuration at the Benzylic Amine Center

The 98% enantiopure (S)-enantiomer enables direct incorporation into ATP-competitive kinase inhibitor scaffolds without chiral resolution steps. When integrated into c-Met, ALK, or GSK-3 inhibitor programs, the (S)-configuration at the α-methyl stereocenter can be critical for kinase selectivity, as demonstrated by enantiomerically pure aminoheteroaryl c-Met inhibitors described in US Patent 20100324061 [1]. The orthogonal Br/Cl pattern further allows sequential Suzuki coupling at C-3 (Br) followed by Buchwald-Hartwig amination or SNAr at C-5 (Cl), enabling rapid exploration of structure-activity relationships in lead optimization campaigns.

Chiral Building Block for Agrochemical Fungicide Discovery Leveraging Validated DuPont Chemistry

Patent WO2003080576A2 explicitly demonstrates the conversion of 5-bromo-3-chloro-α-methyl-2-pyridinemethanamine hydrochloride into fungicidal pyridinyl carboxamides via coupling with 2,4-dichloronicotinoyl chloride [1]. The target (S)-enantiomer extends this validated chemistry into the chiral agrochemical space, where enantiomerically pure active ingredients can exhibit differentiated environmental fate profiles, reduced off-target toxicity, and improved regulatory standing under evolving chiral pesticide guidelines.

Enzymatic Resolution Reference Standard and CALB Substrate for Chiral Amine Process Development

The quantitative enzymatic resolution data (E = 27, 94% ee for the related 3-chloro-5-bromo analog) positions this compound class as an informative substrate for lipase engineering and directed evolution studies [1]. The (S)-enantiomer can serve as an authentic chiral standard for HPLC method development and as a reference for monitoring the enantiomeric purity of enzymatically resolved batches, while the hydrochloride salt form provides the stability required for long-term reference standard storage [2].

Differential Scaffold Functionalization via Sequential Chemoselective Cross-Coupling without Protecting Group Chemistry

The C-3 bromide reacts preferentially with Pd(0) catalysts under mild conditions, while the C-5 chloride remains intact. This allows a two-step diversification sequence—Suzuki coupling at C-3, followed by Buchwald-Hartwig amination at C-5—without intervening protecting group manipulation. This synthetic efficiency advantage over the 3,5-dichloro analog (which lacks inherent chemoselectivity) directly reduces the number of synthetic steps, improves atom economy, and accelerates parallel library synthesis in both medicinal chemistry and agrochemical discovery programs [1].

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